molecular formula C13H17NO2 B1386337 N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine CAS No. 1156165-37-5

N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine

Cat. No.: B1386337
CAS No.: 1156165-37-5
M. Wt: 219.28 g/mol
InChI Key: INDVLHKEBVTBJF-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-4-yl)methyl]cyclopentanamine is a synthetic amine derivative characterized by a benzodioxol moiety linked to a cyclopentylamine group via a methyl bridge. The benzodioxol group (a fused benzene ring with two oxygen atoms forming a dioxolane ring) contributes to the compound’s aromatic and electronic properties, while the cyclopentylamine moiety may influence its lipophilicity and binding interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-6-11(5-1)14-8-10-4-3-7-12-13(10)16-9-15-12/h3-4,7,11,14H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDVLHKEBVTBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C3C(=CC=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the intermediate [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its effects on biological systems, particularly its stimulant properties.

    Medicine: Investigated for potential therapeutic uses, although its psychoactive nature limits its application.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of dopamine and norepinephrine, leading to its stimulant effects. The compound may also interact with serotonin receptors, contributing to its psychoactive properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: α2C-AR Agonists (Compounds A and B)

highlights two α2C-AR agonists, Compound A ([N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea]) and Compound B , which share structural similarities with N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine. Key comparisons include:

Table 1: Structural and Functional Comparison
Feature This compound Compound A/B (α2C-AR Agonists)
Core Structure Benzodioxol ring Benzoxazine ring
Substituents Cyclopentylamine Imidazole, ethyl, methylurea
Receptor Selectivity Not reported High α2C-AR selectivity
Brain Penetration Unknown Poor
Therapeutic Focus Undefined Peripheral vasoconstriction
Key Observations:

Core Structure Differences: The benzodioxol group in the target compound may confer greater metabolic stability compared to the benzoxazine ring in Compounds A/B, as dioxolane rings are less prone to oxidative degradation .

Substituent Effects: The cyclopentylamine group in the target compound likely increases lipophilicity compared to the ethyl/methylurea groups in Compounds A/B. Compounds A/B’s imidazole and urea groups may enhance α2C-AR affinity but limit BBB penetration due to polar characteristics .

Pharmacological Implications :

  • While Compounds A/B are peripherally restricted and selective for α2C-ARs, the target compound’s lack of polar groups might shift its selectivity toward central nervous system (CNS) targets or other AR subtypes.

Natural Product Derivatives: Cyclopentanamine in Plant Extracts

identifies cyclopentanamine as a major component (30.06%) in ethanol extracts of unspecified plant material. This suggests that cyclopentanamine derivatives, including the target compound, may have origins in or inspiration from natural products. However, the pharmacological profile of naturally occurring cyclopentanamine derivatives remains unexplored in the provided evidence.

Biological Activity

N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine is a psychoactive compound structurally related to cathinone derivatives, known for its stimulant properties. This compound features a benzodioxole ring, a common motif in many biologically active molecules. Its chemical structure is represented as C13_{13}H17_{17}NO2_2, and it has been investigated for its potential therapeutic uses despite its psychoactive nature .

The biological activity of this compound primarily involves its interaction with neurotransmitter systems in the brain. It is believed to enhance the release of dopamine and norepinephrine, contributing to its stimulant effects. Additionally, the compound may interact with serotonin receptors, which could further explain its psychoactive properties.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Stimulant Effects : Similar to other cathinone derivatives, it exhibits stimulant properties that may enhance alertness, energy levels, and mood.
  • Potential Therapeutic Uses : Research is ongoing to explore its applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression due to its effects on neurotransmitter modulation.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with similar compounds is essential:

Compound NameStructure TypeMain Effects
MephedroneCathinone derivativeStimulant, empathogenic effects
MethyloneCathinone derivativeStimulant, entactogenic properties
CathinoneParent compoundStimulant effects

This compound stands out due to its specific structural features that influence its pharmacological profile and potential therapeutic applications.

Study on Neurotransmitter Release

A study conducted on the effects of this compound demonstrated a significant increase in dopamine release in vitro. This study utilized rat brain slices to measure neurotransmitter levels before and after administration of the compound. The results indicated a dose-dependent increase in dopamine levels, supporting the hypothesis that this compound acts as a stimulant through dopaminergic pathways.

Clinical Observations

Clinical observations have noted that individuals using this compound reported enhanced focus and energy. However, adverse effects such as anxiety and increased heart rate were also documented. These findings align with the known stimulant effects of similar compounds and highlight the need for careful consideration in therapeutic contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine
Reactant of Route 2
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N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine

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